![molecular formula C11H13BrN2O2 B14910530 Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B14910530.png)
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-.
準備方法
The synthesis of Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 4-bromoacetophenone. The reaction is usually carried out in a solvent such as ethanol or ethyl acetate under reflux conditions. The product is then purified by recrystallization .
化学反応の分析
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
科学的研究の応用
Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate involves its interaction with molecular targets through its hydrazone functional group. This interaction can lead to the formation of stable complexes with metal ions, which is crucial for its applications in materials science and pharmacology .
類似化合物との比較
Similar compounds to Ethyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarboxylate include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-bromophenylhydrazine: Lacks the ethylidene and carboxylate groups, making it less complex. This compound is unique due to its specific functional groups that confer distinct chemical and physical properties.
特性
分子式 |
C11H13BrN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
ethyl N-[(E)-1-(4-bromophenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)14-13-8(2)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3,(H,14,15)/b13-8+ |
InChIキー |
IUPKDMWLCDWOFR-MDWZMJQESA-N |
異性体SMILES |
CCOC(=O)N/N=C(\C)/C1=CC=C(C=C1)Br |
正規SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


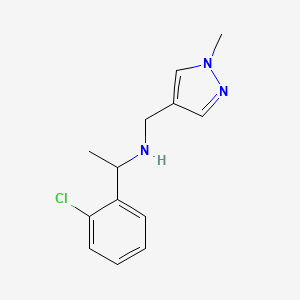

![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
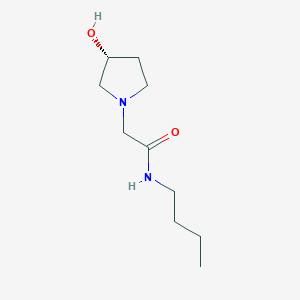
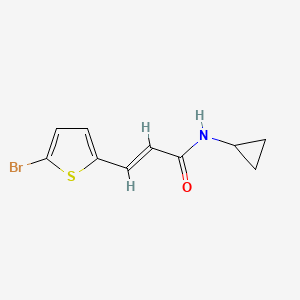
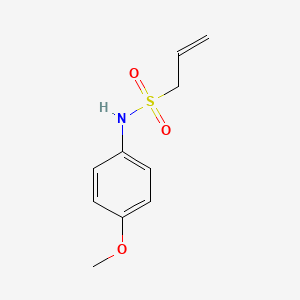





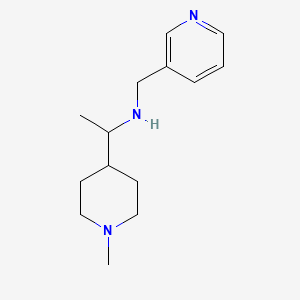

![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
